2-({(E)-[17-(naphthalen-1-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)
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Overview
Description
2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a naphthyl group and a pentacyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID typically involves multicomponent reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound like dimedone, followed by the reaction with 2-naphthol . This method is favored due to its efficiency and the ability to produce the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as bismuth (III) trifluoromethane sulfonate can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antioxidant, and cytotoxic activities.
Medicine: Explored for its anti-inflammatory and anti-protozoal properties.
Industry: Utilized in the development of dyes, pigments, and materials science.
Mechanism of Action
The mechanism of action of 2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID involves its interaction with various molecular targets and pathways. The naphthyl group and pentacyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This compound may exert its effects through the modulation of oxidative stress pathways, inhibition of microbial growth, and anti-inflammatory mechanisms .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Such as nafacillin, naftifine, and tolnaftate.
Pentacyclic compounds: Similar structures like 17-oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione.
Uniqueness
2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID is unique due to its combination of a naphthyl group and a pentacyclic framework, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C36H24N2O4 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
2-[(17-naphthalen-1-yl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C36H24N2O4/c39-33-31-30-23-13-3-6-16-26(23)36(27-17-7-4-14-24(27)30,20-37-28-18-8-5-15-25(28)35(41)42)32(31)34(40)38(33)29-19-9-11-21-10-1-2-12-22(21)29/h1-20,30-32H,(H,41,42) |
InChI Key |
FJIDWLITKNBSQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4C5C6=CC=CC=C6C(C4C3=O)(C7=CC=CC=C57)C=NC8=CC=CC=C8C(=O)O |
Origin of Product |
United States |
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